![molecular formula C16H14N6O2S B2414108 N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide CAS No. 1203131-31-0](/img/structure/B2414108.png)

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

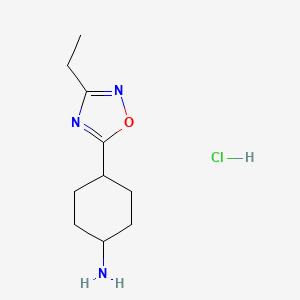

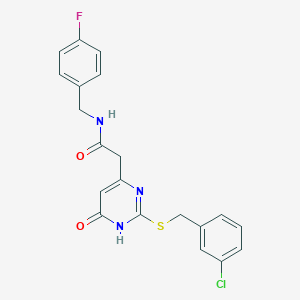

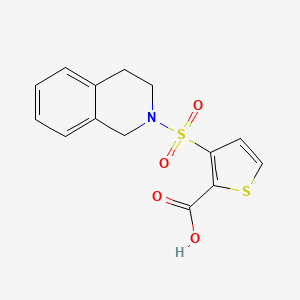

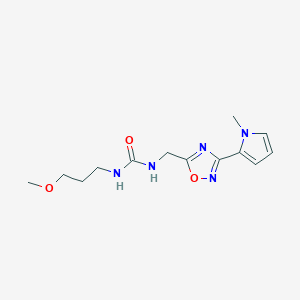

“N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide” is a complex organic compound. It contains several functional groups and rings including a thiophene ring, a pyrazole ring, a pyridine ring, and a pyrazine ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings and then connecting them together. The exact synthesis would depend on the desired final product and the available starting materials .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains several cyclic structures, including a thiophene, a pyrazole, a pyridine, and a pyrazine. These rings are likely to contribute to the stability of the molecule and may also influence its reactivity .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the nitrogen atoms in the pyrazole and pyridine rings could act as bases or nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings would likely make the compound relatively rigid, and the various functional groups could influence its solubility, melting point, and other physical properties .

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

Research in heterocyclic chemistry often involves the synthesis of novel compounds with potential biological activities. For example, studies have synthesized various heterocyclic compounds from thiophene derivatives, exploring their potential as antimicrobial agents. The synthesis techniques typically involve reactions with hydrazine hydrate or phenylhydrazine, indicating a methodological relevance to the synthesis and potential applications of N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide in developing new antimicrobial agents (Mohareb et al., 2004).

Synthesis of Pyrazole and Pyrimidine Derivatives

The compound's structural features suggest its utility in synthesizing pyrazole and pyrimidine derivatives, as seen in related research. Such compounds have been synthesized for their antimicrobial properties, highlighting the potential of this compound in contributing to the development of new therapeutic agents (Gouda et al., 2010).

Potential in Antiviral Research

Compounds with similar structural characteristics have been explored for their antiviral activities, suggesting possible research applications of this compound in this domain. For instance, derivatives of thieno[2,3-d]-pyrimidine have been identified as potent inhibitors against certain viruses, indicating a potential pathway for the compound to contribute to antiviral research and therapy development (El-All et al., 2016).

Application in Cytotoxicity Studies

The exploration of new cytotoxic agents for cancer therapy is a significant area of research. Studies involving the synthesis of aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from compounds with structural elements similar to this compound have demonstrated potential applications in evaluating cytotoxic activities against various cancer cell lines. This suggests a promising research avenue for the compound in oncology (Hassan et al., 2014).

Future Directions

Properties

IUPAC Name |

N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2S/c1-22-15-13(9(7-12(23)19-15)11-3-2-6-25-11)14(21-22)20-16(24)10-8-17-4-5-18-10/h2-6,8-9H,7H2,1H3,(H,19,23)(H,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHQIOJZPKXHIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=NC=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2414025.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2414027.png)

![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414030.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2414031.png)

![N-ethyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2414037.png)

![Ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2414041.png)

![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2414043.png)

![9-(4-Butoxyphenyl)-3-((4-(tert-butyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)

![6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2414047.png)